![molecular formula C19H18FN3O B2803455 4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide CAS No. 1207017-98-8](/img/structure/B2803455.png)
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-(4-fluorophenethyl)benzamide, also known as FIIN-3, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Pharmaceutical Research and Drug Development
Imidazoles are essential heterocyclic motifs in drug design due to their diverse biological activities. Researchers have explored the potential of this compound as a scaffold for novel pharmaceutical agents. The presence of an imidazole ring can influence binding interactions with biological targets, such as enzymes, receptors, and transporters. Scientists investigate its role in modulating protein function, enzyme inhibition, and receptor activation. Further studies may reveal specific therapeutic applications, including antiviral, antibacterial, or anticancer agents .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-18-7-3-15(4-8-18)9-10-22-19(24)17-5-1-16(2-6-17)13-23-12-11-21-14-23/h1-8,11-12,14H,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJKPXVJGRDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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